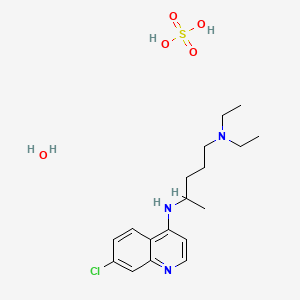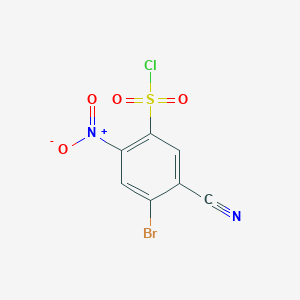
(3-Allyl-3-piperidinyl)methanol
Übersicht
Beschreibung
(3-Allyl-3-piperidinyl)methanol, also known as 3-Allyl-3-piperidine-1-methanol, is a heterocyclic compound that has been widely used in the field of synthetic organic chemistry. It is a versatile compound that can be used in a variety of reactions, including Diels-Alder cycloadditions, reductive amination, and the synthesis of polymers and pharmaceuticals. In addition, it has been used in the production of various pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
((3-Allyl-3-piperidinyl)methanolperidinyl)methanol has been used in a variety of scientific research applications. For example, it has been used as a starting material for the synthesis of various polymers and pharmaceuticals. In addition, it has been used in the synthesis of various heterocyclic compounds, such as piperidines, pyrrolidines, and azepines. Furthermore, it has been used in the synthesis of various natural products, such as alkaloids and terpenes.
Wirkmechanismus
The mechanism of action of ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol is not yet fully understood. However, it is believed that the reaction between methylpiperidine and allyl bromide proceeds via a nucleophilic addition-elimination mechanism. In this mechanism, the allyl bromide acts as a nucleophile, attacking the carbonyl carbon of the methylpiperidine. This leads to the formation of an alkoxide intermediate, which is then eliminated to yield the ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol product.
Biochemical and Physiological Effects
((3-Allyl-3-piperidinyl)methanolperidinyl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antifungal and antibacterial activity. In addition, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Furthermore, it has been shown to have antineoplastic activity, as well as to inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol in laboratory experiments is its low cost and availability. In addition, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, it is important to note that ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol is a flammable compound, and it should be handled with care. Furthermore, it can be toxic if inhaled or ingested, and it should be handled with appropriate safety equipment.
Zukünftige Richtungen
The potential applications of ((3-Allyl-3-piperidinyl)methanolperidinyl)methanol are far-reaching. For example, it has been proposed that it could be used in the synthesis of various polymers and pharmaceuticals. In addition, it could be used in the development of novel drugs, such as antifungal, antibacterial, and antineoplastic agents. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of various heterocyclic compounds, such as piperidines, pyrrolidines, and azepines.
Eigenschaften
IUPAC Name |
(3-prop-2-enylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(8-11)5-3-6-10-7-9/h2,10-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPYYCVASVMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475047.png)







![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)



